4-Iodo-2-(methoxymethyl)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-(methoxymethyl)-1-methylbenzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(methoxymethyl)-1-methylbenzene typically involves the iodination of 2-(methoxymethyl)-1-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid at a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-(methoxymethyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products like 4-azido-2-(methoxymethyl)-1-methylbenzene.
Oxidation: Products like 4-iodo-2-(formylmethyl)-1-methylbenzene.
Reduction: Products like 2-(methoxymethyl)-1-methylbenzene.
Scientific Research Applications
4-Iodo-2-(methoxymethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(methoxymethyl)-1-methylbenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative metabolism and conjugation reactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methoxyaniline: Similar structure but with an amino group instead of a methoxymethyl group.
4-Iodo-2-methylphenol: Similar structure but with a hydroxyl group instead of a methoxymethyl group.
4-Iodo-2-methylbenzoic acid: Similar structure but with a carboxyl group instead of a methoxymethyl group.
Uniqueness
4-Iodo-2-(methoxymethyl)-1-methylbenzene is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
4-iodo-2-(methoxymethyl)-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTJVWLTTUMKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.